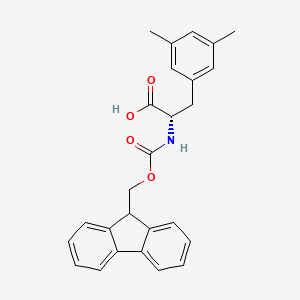
Fmoc-L-Phe(3,5-Me2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Phe(3,5-Me2)-OH, also known as Fmoc-3,5-dimethylphenylalanine, is an important amino acid derivative used in organic synthesis. It is often used as a building block for peptides, peptidomimetics, and other bioactive molecules. Fmoc-3,5-dimethylphenylalanine is a synthetic analog of the naturally occurring amino acid phenylalanine, with the addition of two methyl groups at the 3 and 5 positions of the aromatic ring. This modification increases the hydrophobicity of the molecule and increases its stability in aqueous solutions.
作用机制
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine binds to the active site of enzymes and other proteins, forming a covalent bond. This covalent bond results in the formation of a new peptide bond, which can then be used to synthesize peptides and peptidomimetics. The binding of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine to proteins can also modulate their activity, leading to changes in their function.
Biochemical and Physiological Effects
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as tryptophan and tyrosine. It has also been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Additionally, Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression.
实验室实验的优点和局限性
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and has a high solubility in polar solvents. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify and it can be toxic to cells at high concentrations.
未来方向
The use of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine in scientific research is still in its early stages, and there is much potential for further exploration. Possible future directions include the development of new synthetic methods for the synthesis of peptides and peptidomimetics, the development of new methods for studying protein-protein and enzyme-substrate interactions, and the development of new methods for studying the structure and function of cell surface receptors and enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine on proteins and enzymes, as well as to explore its potential therapeutic applications.
合成方法
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine is synthesized by the reaction of Fmoc-phenylalanine with methyl iodide. The reaction is carried out in an aqueous solution in the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide. The reaction is usually carried out at room temperature, and the product is purified by column chromatography.
科学研究应用
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been used in a variety of scientific research applications, including the synthesis of peptides and peptidomimetics, the study of protein-protein interactions, and the study of enzyme-substrate interactions. It has also been used to study the structure and function of cell surface receptors and to study the structure and function of enzymes.
属性
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAOASBWBMFGU-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,5-Dimethyl-L-Phenylalanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


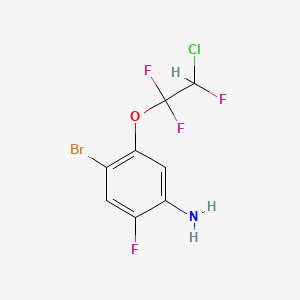

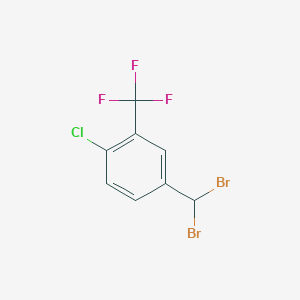

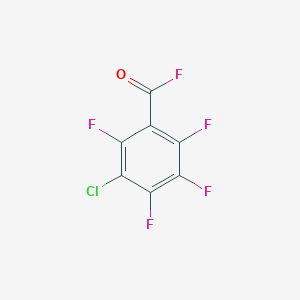
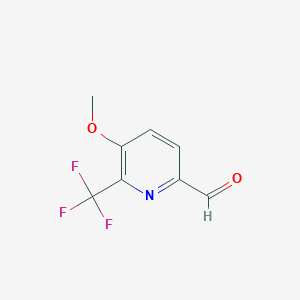

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
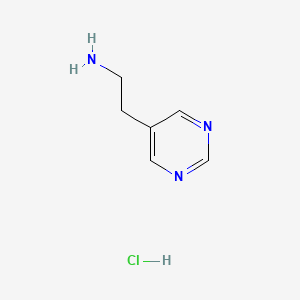
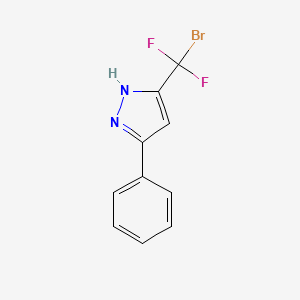

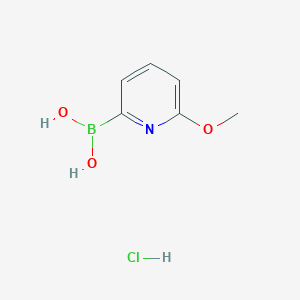
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)